Mavacamten - 1642288-47-8

Mavacamten

Catalog Number: EVT-273627
CAS Number: 1642288-47-8
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mavacamten is a first-in-class, small-molecule allosteric modulator of β-cardiac myosin. [] It is a selective cardiac myosin inhibitor that targets the underlying sarcomere hypercontractility of hypertrophic cardiomyopathy (HCM). [] Mavacamten is designed to reduce resting and dynamic left ventricular outflow tract (LVOT) obstruction in patients with obstructive HCM by normalizing the function of myosin protein in hypercontractile hearts, regardless of the presence of a sarcomeric gene mutation. [] It received FDA approval in 2022 for the treatment of adults with symptomatic New York Heart Association functional class II-III obstructive HCM. [] Mavacamten is marketed under the brand name Camzyos® by Bristol Myers Squibb. []

Future Directions
  • Long-term safety and efficacy: Longer-term studies are needed to fully understand the long-term safety and efficacy of Mavacamten, particularly concerning potential effects on LVEF. [, , ]
  • Use in non-obstructive HCM: While Mavacamten is approved for obstructive HCM, its potential role in managing non-obstructive HCM requires further investigation. [, ]
  • Mechanism of action in thin filament HCM: Understanding how Mavacamten affects thin filament HCM mutations, which impact calcium sensitivity and handling, necessitates additional research. [, ]
  • Optimizing dosing regimens: Studies are exploring different dose titration strategies for Mavacamten, potentially improving treatment outcomes by tailoring therapy to individual patient needs. []
  • Investigating the impact on hemolysis: Mavacamten’s potential to reduce intravascular hemolysis, as suggested by changes in hemolysis biomarkers, warrants further investigation. []

Omeprazole

  • Relevance: A Phase 1 study investigated the drug-drug interaction potential between omeprazole and mavacamten []. The study found that co-administration of omeprazole increased mavacamten exposure but did not significantly affect its maximum concentration, time to maximum concentration, or elimination half-life. These findings suggest that mavacamten can be co-administered with weak CYP2C19 inhibitors like omeprazole.

Verapamil

  • Relevance: Similar to omeprazole, a Phase 1 study examined the drug-drug interaction potential between verapamil and mavacamten []. The study found that co-administration of verapamil with mavacamten minimally increased mavacamten exposure and modestly increased its maximum concentration. This suggests that mavacamten can likely be co-administered with moderate CYP3A4 inhibitors like verapamil.

Ethinyl Estradiol

  • Relevance: A clinical pharmacokinetic study investigated the potential for drug-drug interaction between mavacamten and EE []. The study assessed whether repeat doses of mavacamten, a potential CYP3A4 inducer, could reduce EE exposure and potentially impact the effectiveness of oral contraceptives. Co-administration of mavacamten with EE and norethindrone, another component of oral contraceptives, did not substantially decrease EE exposure.

Norethindrone

  • Relevance: The same clinical pharmacokinetic study that examined the drug-drug interaction between mavacamten and EE also investigated its effects on NOR []. The study found that co-administration of mavacamten with EE and NOR did not significantly affect NOR exposure.

Disopyramide

  • Relevance: Disopyramide was mentioned as a treatment option for oHCM in several papers discussing mavacamten [, , , ]. Mavacamten is a more targeted therapy that directly addresses the underlying sarcomere hypercontractility in oHCM, potentially offering advantages over disopyramide, which has poor patient tolerance.

Beta-blockers

  • Relevance: Beta-blockers are often used as standard therapy for oHCM, and many clinical trials investigating mavacamten allowed for the continued use of beta-blockers during the study [, , , , , ]. Analyzing the effects of mavacamten in the presence and absence of beta-blockers provided insights into its efficacy and potential benefits beyond standard care.

Non-dihydropyridine Calcium Channel Blockers

  • Relevance: Similar to beta-blockers, non-dihydropyridine calcium channel blockers are often part of the standard oHCM treatment regimen [, , , ]. Clinical trials investigating mavacamten often considered the use of these medications to assess mavacamten's effects in the context of existing therapies.
Overview

Mavacamten is a novel pharmacological agent classified as a myosin inhibitor, specifically designed for the treatment of obstructive hypertrophic cardiomyopathy (HCM). It works by modulating the interaction between myosin and actin, thereby reducing the hypercontractility associated with this condition. Mavacamten is notable for its ability to shift myosin into a super-relaxed state, which conserves energy and reduces cardiac workload. This compound has gained attention for its potential to improve patient outcomes in HCM by alleviating symptoms and enhancing exercise capacity.

Source and Classification

Mavacamten is a small molecule that was developed through a collaboration between MyoKardia (now part of Bristol Myers Squibb) and various academic institutions. It is classified under the category of cardiovascular agents, specifically targeting cardiac muscle function. The compound has been evaluated in several clinical trials, demonstrating its efficacy in reducing left ventricular outflow tract obstruction and improving functional capacity in patients with obstructive HCM .

Synthesis Analysis

Methods and Technical Details

The synthesis of mavacamten involves several key steps that include the formation of its core structure through organic reactions. The compound's solid-state forms have been explored to optimize its pharmaceutical properties. Techniques such as powder X-ray diffraction and Fourier-transform infrared spectroscopy are employed to analyze the crystalline forms of mavacamten, ensuring consistent quality and bioavailability .

The synthetic route typically includes:

  1. Formation of the Core Structure: Utilizing specific reagents to construct the foundational framework of the molecule.
  2. Functionalization: Introducing various functional groups that enhance the drug's pharmacological profile.
  3. Purification: Employing chromatographic techniques to isolate pure mavacamten from reaction by-products.
Molecular Structure Analysis

Structure and Data

Mavacamten's molecular formula is C22H28N4O3C_{22}H_{28}N_{4}O_{3}, and it has a molecular weight of 396.49 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that facilitate its interaction with myosin.

The three-dimensional structure reveals critical binding sites that allow mavacamten to stabilize myosin in a pre-powerstroke state, thus inhibiting excessive muscle contraction . Detailed crystallographic studies have provided insights into how mavacamten interacts with cardiac myosin at an atomic level, confirming its binding affinity and specificity.

Chemical Reactions Analysis

Reactions and Technical Details

Mavacamten primarily acts through reversible binding to the myosin ATPase site, which alters the conformational state of myosin heads. This binding reduces the probability of myosin-actin cross-bridge formation, leading to decreased contractility.

Key reactions include:

  1. Binding Reaction: Mavacamten binds to the myosin ATPase site, stabilizing it in a conformation that favors energy conservation.
  2. Equilibrium Dynamics: The drug shifts the equilibrium towards a super-relaxed state, decreasing energy expenditure during cardiac contraction.

These interactions have been validated through kinetic studies that demonstrate how mavacamten affects ATP hydrolysis rates in cardiac muscle cells .

Mechanism of Action

Process and Data

Mavacamten exerts its therapeutic effects by specifically targeting cardiac myosin, leading to a decrease in contractility through several mechanisms:

  1. Inhibition of Myosin-Actin Interaction: By stabilizing myosin in an off-actin state, mavacamten reduces the number of active myosin heads available for contraction.
  2. Energy Conservation: The transition to a super-relaxed state allows for reduced energy consumption during heart muscle contractions.
  3. Improvement of Hemodynamics: Clinical trials have shown significant reductions in left ventricular outflow tract gradients, improving hemodynamic status in patients with obstructive HCM .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mavacamten is characterized by several physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents with limited water solubility.
  • Stability: Stability studies indicate that mavacamten maintains integrity under various environmental conditions.

Chemical properties include:

  • pKa Values: Reflecting its acidic or basic nature, which influences solubility and absorption.
  • Melting Point: Determined through differential scanning calorimetry, providing insights into thermal stability .
Applications

Scientific Uses

Mavacamten has been primarily developed for clinical use in treating obstructive hypertrophic cardiomyopathy. Its applications extend beyond just symptom management; it aims to improve quality of life for patients by enhancing exercise tolerance and reducing heart failure symptoms.

Recent clinical trials have demonstrated its efficacy in improving functional status as measured by standardized questionnaires (e.g., Kansas City Cardiomyopathy Questionnaire) and biomarkers such as N-terminal pro-B-type natriuretic peptide levels . Furthermore, ongoing research continues to explore potential applications in other types of cardiomyopathies or heart failure syndromes where excessive contractility may be detrimental.

Properties

CAS Number

1642288-47-8

Product Name

Mavacamten

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1

InChI Key

RLCLASQCAPXVLM-NSHDSACASA-N

SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

SAR-439152; SAR 439152; SAR439152; MYK-461; MYK 461; MYK461; Mavacamten.

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.